1-Boc-pyrrolidine-3-carboxylic acid

Overview

Description

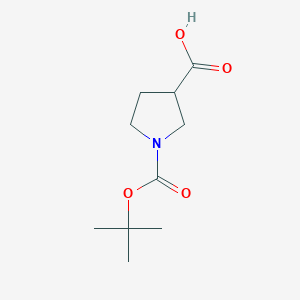

1-Boc-pyrrolidine-3-carboxylic acid (CAS: 59378-75-5) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid moiety at the 3-position of the five-membered ring. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, as it is stable under basic and nucleophilic conditions but readily removed under acidic conditions (e.g., trifluoroacetic acid) . This compound serves as a critical intermediate in peptide synthesis, medicinal chemistry, and the preparation of heterocyclic scaffolds . Its molecular formula is C10H17NO4, with a molecular weight of 215.25 g/mol.

Preparation Methods

Boc Protection of Pyrrolidine-3-carboxylic Acid Using Di-tert-butyl Dicarbonate

The most widely reported method for synthesizing 1-Boc-pyrrolidine-3-carboxylic acid involves the direct Boc protection of pyrrolidine-3-carboxylic acid. This single-step reaction employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-protecting agent in the presence of a base, typically triethylamine (Et₃N), and methanol (MeOH) as the solvent .

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution (Figure 1). The amine group of pyrrolidine-3-carboxylic acid attacks the electrophilic carbonyl carbon of Boc₂O, facilitated by Et₃N, which deprotonates the amine to enhance its nucleophilicity. The tert-butoxycarbonyl group is transferred to the nitrogen, forming the Boc-protected intermediate and releasing a tert-butoxide ion. The carboxylic acid group remains unaffected under these conditions, ensuring regioselective protection.

Optimization Parameters :

-

Solvent : Methanol is preferred due to its polarity, which solubilizes both the starting material and reagents. Alternatives like tetrahydrofuran (THF) or dichloromethane (DCM) may also be used but require longer reaction times .

-

Temperature : Reactions are typically conducted at room temperature (20–25°C) to balance reaction rate and side-product formation.

-

Stoichiometry : A 1:1 molar ratio of pyrrolidine-3-carboxylic acid to Boc₂O is sufficient, though a slight excess of Boc₂O (1.1–1.2 equiv) ensures complete conversion .

Workup and Purification

After completion, the reaction mixture is concentrated under reduced pressure to remove methanol. The crude product is then dissolved in ethyl acetate and washed sequentially with aqueous hydrochloric acid (to neutralize excess Et₃N) and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. Final purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography yields this compound as a white solid .

Enantioselective Synthesis from (S)-β-Proline

For applications requiring enantiomeric purity, such as chiral drug synthesis, this compound is prepared from (S)-β-proline. This method ensures retention of stereochemistry and high enantiomeric excess (ee) .

Procedure and Reaction Details

(S)-β-Proline is suspended in a mixture of acetone and water, followed by the addition of Boc₂O. The reaction is stirred at room temperature for 12–24 hours, during which the Boc group is selectively installed on the nitrogen atom (Figure 2). The use of a polar aprotic solvent like acetone enhances reagent solubility, while water aids in proton transfer steps.

Key Advantages :

-

Stereochemical Integrity : The starting material’s (S)-configuration is preserved, eliminating the need for post-synthesis resolution .

-

Mild Conditions : Room temperature and neutral pH prevent racemization of the chiral center.

Purification Strategy

The reaction mixture is concentrated to remove acetone, and the residue is dissolved in DCM. After washing with dilute citric acid (to remove unreacted Boc₂O) and water, the organic phase is dried and concentrated. Purification via silica gel chromatography (eluent: 5–10% MeOH in DCM) affords the enantiomerically pure product .

Comparative Analysis of Preparation Methods

| Parameter | Method 1: Boc Protection | Method 2: Enantioselective Synthesis |

|---|---|---|

| Starting Material | Pyrrolidine-3-carboxylic acid | (S)-β-Proline |

| Reagents | Boc₂O, Et₃N, MeOH | Boc₂O, acetone/water |

| Reaction Time | 4–6 hours | 12–24 hours |

| Stereochemical Outcome | Racemic | Enantiomerically pure (S)-configuration |

| Yield | Not reported | Not reported |

| Applications | General synthesis | Chiral drug intermediates |

Critical Considerations

-

Cost Efficiency : Method 1 is more economical due to the lower cost of pyrrolidine-3-carboxylic acid compared to (S)-β-proline.

-

Scalability : Both methods are amenable to scale-up, though Method 2 requires stringent control over stereochemistry, complicating large-scale production.

-

Byproduct Formation : Method 1 may generate tert-butanol as a byproduct, which is easily removed during workup.

Mechanistic Insights and Side Reactions

Competing Pathways in Boc Protection

Under acidic conditions, the carboxylic acid group may protonate the amine, reducing its nucleophilicity and leading to incomplete Boc protection. This underscores the necessity of using a base like Et₃N to maintain alkaline conditions . Additionally, overexposure to heat (>40°C) can induce Boc group cleavage or decarboxylation of the carboxylic acid.

Stereochemical Challenges

In Method 2, the use of racemic β-proline would yield a diastereomeric mixture, necessitating chiral resolution. Thus, starting with enantiopure (S)-β-proline is critical for avoiding costly separation steps .

Chemical Reactions Analysis

Types of Reactions

1-Boc-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Boc-pyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the preparation of peptide and protein analogs, aiding in the study of biological processes and drug development.

Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals, polymers, and other materials with specialized properties

Mechanism of Action

The mechanism of action of 1-Boc-pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Alternative Protecting Groups

1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (Cbz-protected)

- CAS: Not explicitly listed (see ).

- Formula: C13H15NO4.

- Key Features: The benzyloxycarbonyl (Cbz) group, removed via hydrogenolysis (H2/Pd-C), offers orthogonal protection compared to Boc.

- Applications : Preferred in syntheses requiring acid-stable intermediates .

1-Benzyl-pyrrolidine-3-carboxylic acid

- CAS: Not provided ().

- Formula: C12H15NO2.

- Key Features : Benzyl group provides protection but requires harsh conditions (e.g., H2/Pd-C) for removal.

- Applications : Used in hydrogenation-sensitive reactions .

Derivatives with Modified Functional Groups

1-Boc-3-Pyrrolidineacetic Acid

- CAS : 175526-97-3 ().

- Formula: C11H19NO4.

- Key Features : Contains an acetic acid side chain at the 3-position, increasing molecular flexibility.

- Applications : Acts as a linker in bioconjugates or prodrugs due to extended chain length .

Methyl 1-Boc-pyrrolidine-3-carboxylate

- CAS: Not provided ().

- Formula: C11H19NO4.

- Key Features : Methyl ester replaces the carboxylic acid, reducing acidity and enhancing solubility in organic solvents.

- Applications : Intermediate in ester-to-acid conversions or amidations .

1-tert-Butoxycarbonyl-3-pyrrolidone

- CAS : 101385-93-7 ().

- Formula: C9H15NO3.

- Key Features : Ketone at the 3-position instead of carboxylic acid, enabling nucleophilic additions.

- Applications : Precursor for secondary alcohol or amine synthesis .

Piperidine and Other Heterocyclic Analogues

1-Boc-3-Cbz-amino-piperidine-3-carboxylic Acid

- CAS : 885270-27-9 ().

- Formula : C19H26N2O6.

- Key Features : Six-membered piperidine ring with dual Boc and Cbz protection.

- Applications : Dual orthogonal protection allows sequential deprotection in complex syntheses .

Stereochemical Variants

(S)-1-Boc-3-Hydroxypyrrolidine

- CAS : 101469-92-5 ().

- Formula: C9H17NO3.

- Key Features : Hydroxyl group at the 3-position with (S)-stereochemistry.

- Applications : Chiral building block for asymmetric synthesis .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Protection Stability |

|---|---|---|---|---|---|

| 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 | C10H17NO4 | 215.25 | Boc, carboxylic acid | Acid-labile |

| 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid | - | C13H15NO4 | 249.26 | Cbz, carboxylic acid | Hydrogenolysis-sensitive |

| 1-Boc-3-Pyrrolidineacetic acid | 175526-97-3 | C11H19NO4 | 229.27 | Boc, acetic acid side chain | Acid-labile |

| Methyl 1-Boc-3-pyrrolidinecarboxylate | - | C11H19NO4 | 229.27 | Boc, methyl ester | Acid-stable, base-sensitive |

Biological Activity

Overview

1-Boc-pyrrolidine-3-carboxylic acid, also known as (S)-1-Boc-pyrrolidine-3-carboxylic acid, is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group, which contribute to its biological activity and utility in various applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : C₁₀H₁₇NO₄

- Molecular Weight : 215.25 g/mol

- CAS Number : 140148-70-5

The presence of the Boc group provides stability and protects the compound from degradation, allowing for selective modifications during synthesis.

This compound primarily functions as a protected building block in the synthesis of more complex molecules. The Boc group allows for selective modifications at desired sites within the molecule. Upon enzymatic cleavage of the Boc group, the active pyrrolidine derivative can interact with various molecular targets, modulating their activity.

Key Mechanisms:

- Prodrug Activity : The compound may act as a prodrug, releasing active derivatives that can interact with enzymes or receptors.

- Enzyme Inhibition : The released pyrrolidine derivatives can inhibit specific enzymes or modulate receptor activities, leading to therapeutic effects in various diseases.

Biological Applications

This compound serves as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor agonists. Its applications span several fields:

- Medicinal Chemistry : Utilized in drug development targeting neurological disorders and cancer.

- Organic Synthesis : Acts as a building block for synthesizing peptides and other complex organic molecules.

- Research Applications : Used in studies to explore new therapeutic agents and mechanisms of action.

Antiviral Activity

Recent studies have explored the potential antiviral properties of compounds related to this compound. For instance, derivatives have shown efficacy against Plasmodium falciparum, indicating potential in treating malaria. The mechanism involves inhibition of specific pathways critical for parasite survival, showcasing the versatility of pyrrolidine derivatives in drug discovery.

Enzyme Inhibition Studies

Research has demonstrated that certain derivatives of this compound can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition is crucial for developing treatments against viral infections such as Zika virus and hepatitis C virus.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-1-Boc-pyrrolidine-3-carboxylic acid | Structure | Precursor for enzyme inhibitors |

| Pyrrolidine-3-carboxylic acid | Structure | More reactive due to lack of Boc group |

| N-Boc-pyrrolidine | Structure | Simpler derivative without carboxyl group |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Boc-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Boc protection of pyrrolidine-3-carboxylic acid. A common approach involves reacting the parent amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaHCO₃) in a polar aprotic solvent like THF or DCM. Temperature control (0–25°C) is critical to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity . Yield optimization requires careful stoichiometric balancing (e.g., 1.2 equivalents of Boc anhydride) and inert atmosphere conditions to prevent hydrolysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC : For purity assessment (>98% by HPLC with C18 columns and acetonitrile/water mobile phases) .

- NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm in H NMR) and carboxylic acid proton absence (indicating successful protection) .

- FT-IR : Verify carbonyl stretches (Boc C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹ if deprotected) .

Q. What are the critical handling and storage protocols for this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, moisture-resistant containers. Avoid prolonged exposure to light or humidity, as the Boc group is susceptible to acidic or basic hydrolysis. During experiments, use dry solvents (e.g., DMF, THF) and gloveboxes for moisture-sensitive reactions. Waste disposal must follow institutional guidelines for carbamate-containing compounds .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in peptidomimetic drug design?

- Methodological Answer : The pyrrolidine ring’s stereochemistry (e.g., R or S configuration at C3) affects conformational flexibility and binding affinity in target proteins. For example, R-enantiomers may enhance α-helix stabilization in peptide mimics. Use chiral HPLC or enzymatic resolution to isolate enantiomers. Computational modeling (e.g., molecular dynamics) can predict stereochemical impacts on bioactivity .

Q. What strategies mitigate side reactions when deprotecting the Boc group in the presence of acid-sensitive functional groups?

- Methodological Answer : Boc deprotection typically uses TFA or HCl in dioxane. For acid-sensitive substrates, employ milder conditions:

- Photocleavage : UV irradiation (254 nm) with o-nitrobenzyl-based linkers.

- Enzymatic cleavage : Lipases or esterases under neutral pH.

- Lewis acids : Use FeCl₃ in anhydrous DCM for selective deprotection without hydrolyzing esters or amides .

Q. How can researchers resolve contradictions in literature data regarding coupling efficiencies of this compound in solid-phase synthesis?

- Methodological Answer : Discrepancies often arise from activation methods (e.g., HATU vs. DCC) or solvent polarity. Systematic optimization is recommended:

- Activation : Compare coupling reagents (e.g., HATU, PyBOP) at 1.5–2.0 equivalents.

- Solvent screening : Test DMF, NMP, or DCM for solubility and steric effects.

- Monitoring : Use Kaiser tests or LC-MS to track reaction progress and identify side products (e.g., diketopiperazines) .

Q. What are the applications of this compound in synthesizing constrained β-turn mimetics?

- Methodological Answer : The compound serves as a rigid scaffold to enforce β-turn conformations in peptides. Incorporate it into sequences via Fmoc-SPPS (solid-phase peptide synthesis), using HATU/DIPEA activation. Post-assembly, cyclize via lactamization (EDC/NHS) or click chemistry (azide-alkyne). Validate structural constraints via CD spectroscopy or X-ray crystallography .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMRQBJUFWFQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59378-75-5 | |

| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.